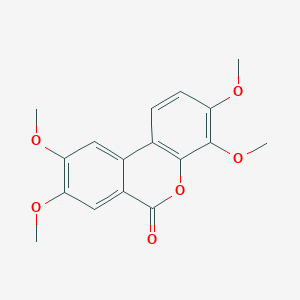
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one typically involves the condensation of a suitable aldehyde with an amine, followed by cyclization. One common method involves the reaction of 3,3-dimethylbutanal with an amine under acidic conditions to form the pyrrole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of 4-oxo-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one.
Reduction: Formation of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-ol.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet aroma and used as a flavoring agent.
5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-hydroxy-5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one |
InChI |
InChI=1S/C9H15NO2/c1-5(2)6-7(11)9(3,4)10-8(6)12/h5,11H,1-4H3,(H,10,12) |
InChI Key |
ARBZQWHWZINNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(NC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)
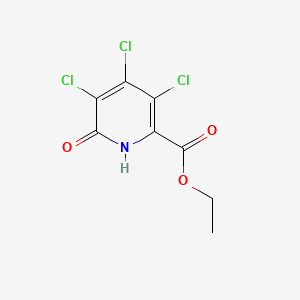
![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)
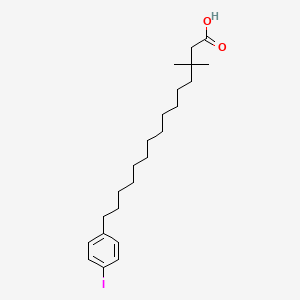
![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
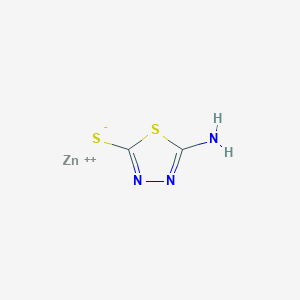
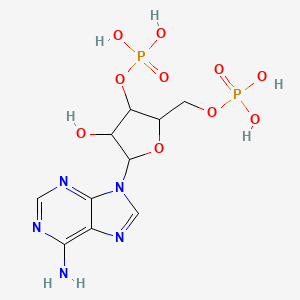
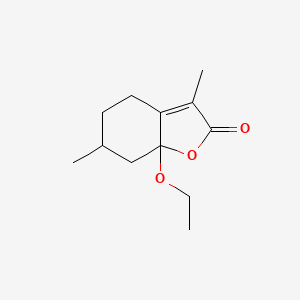
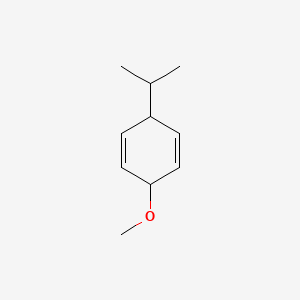
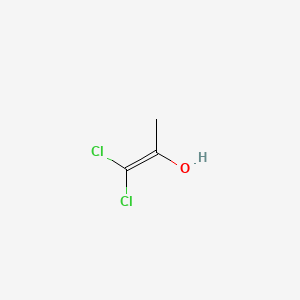
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
